5-Methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a pyridine ring The thiazole ring is known for its aromatic properties, which are due to the delocalization of π-electrons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminothiazole with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and reactors can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
5-Methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar in structure but lacks the methyl group at the 5-position.
4-Methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid: Similar but with different substitution patterns on the thiazole ring.
Uniqueness
5-Methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position of the thiazole ring can affect its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)12-9(15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) |
InChI Key |
DCBTVXZKNDGXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.